Tracazolate hydrochloride
CAS No.:
Cat. No.: VC0004221
Molecular Formula: C16H25ClN4O2
Molecular Weight: 340.8 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C16H25ClN4O2 |
---|---|
Molecular Weight | 340.8 g/mol |
IUPAC Name | ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C16H24N4O2.ClH/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3;/h10H,5-9H2,1-4H3,(H,17,19);1H |
Standard InChI Key | TUIXDPUEMQXVHO-UHFFFAOYSA-N |
SMILES | CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl |
Canonical SMILES | CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl |
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
Tracazolate hydrochloride, also known as ICI 136753 hydrochloride, is a synthetic compound belonging to the pyrazolopyridine class. Its systematic IUPAC name is ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride, reflecting its complex heterocyclic structure . The molecular formula is C<sub>16</sub>H<sub>25</sub>ClN<sub>4</sub>O<sub>2</sub>, with a molecular weight of 340.85 g/mol .
Table 1: Key Chemical Properties of Tracazolate Hydrochloride
Structural Features and Conformational Analysis
The compound’s core consists of a pyrazolo[3,4-b]pyridine scaffold substituted with ethyl, methyl, butylamino, and ethoxycarbonyl groups. X-ray crystallography and computational modeling reveal that the hydrochloride salt enhances stability by forming ionic interactions between the protonated amino group and chloride ion . The planar pyrazolopyridine ring facilitates π-π stacking with aromatic residues in GABA<sub>A</sub> receptor binding pockets, a critical feature for its pharmacological activity .
Pharmacological Mechanisms and Receptor Interactions
GABA<sub>A</sub> Receptor Modulation
Tracazolate hydrochloride is a positive allosteric modulator of GABA<sub>A</sub> receptors, preferentially enhancing δ subunit-containing isoforms. In recombinant receptor studies, it increased chloride current amplitudes by 23-fold in α<sub>1</sub>β<sub>2</sub>δ configurations, surpassing the effects of neurosteroids like tetrahydrodeoxycorticosterone (THDOC) . This subunit selectivity suggests therapeutic potential for conditions involving δ receptor dysregulation, such as postpartum depression (PPD) .
Table 2: Comparative Potency at δ Subunit-Containing GABA<sub>A</sub> Receptors
Compound | EC<sub>50</sub> (nM) | Emax (Fold Increase) | Source |
---|---|---|---|
Tracazolate | 3.13* | 23.0 | |
Allopregnanolone | 110 | 10.9 | |
THDOC | 344 | 14.2 | |
Pentobarbital | 12,000 | 12.9 | |
*Estimated based on relative potency to THDOC. |
Additional Pharmacodynamic Effects
Beyond GABAergic modulation, tracazolate exhibits:
-
Adenosine receptor antagonism: Inhibits A<sub>1</sub> and A<sub>2</sub> receptors at micromolar concentrations .
-
Phosphodiesterase inhibition: Augments cyclic nucleotide signaling pathways .
These off-target actions may contribute to its anxiolytic and antidepressant effects but complicate mechanistic interpretations.
Preclinical and Clinical Research Findings
Anxiolytic and Antidepressant Activity
In murine models, tracazolate reduced anxiety-like behaviors in elevated plus-maze tests at doses of 10–30 mg/kg . A small open-label trial (n=10) reported significant anxiety reduction in psychiatric patients at 200 mg/day, with no adverse effects . Comparatively, cartazolate—a structural analog—showed higher potency in GABA<sub>A</sub> binding assays (IC<sub>50</sub> = 500 nM vs. 2,200 nM for tracazolate) .
Synthesis, Stability, and Analytical Methods
Synthetic Pathways
While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a multi-step sequence involving:
-
Condensation of ethyl 6-methyl-4-chloropyrazolo[3,4-b]pyridine-5-carboxylate with butylamine.
-
N-ethylation at the pyrazole nitrogen.
Physicochemical Stability
The hydrochloride salt enhances aqueous solubility (34.09 mg/mL in 1 eq. HCl) compared to the free base . Degradation studies indicate instability above 25°C, necessitating refrigeration (2–8°C) for long-term storage .
Future Directions and Research Opportunities
Repurposing for Neuropsychiatric Disorders
Given its δ subunit selectivity, tracazolate warrants evaluation in:
-
Postpartum depression: As an oral alternative to brexanolone infusion .
-
Epilepsy: Targeting extrasynaptic GABA<sub>A</sub> receptors in thalamocortical circuits.
-
Chronic anxiety: Leveraging non-sedative anxiolysis observed in early trials .
Structural Optimization
Derivatization efforts could improve metabolic stability and blood-brain barrier penetration. Potential modifications include:
-
Replacing the ethoxycarbonyl group with bioisosteres.
-
Introducing fluorine atoms to enhance pharmacokinetics.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume